(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a benzothiazole ring and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the coupling of benzothiazole derivatives with amino acids under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiazoles
Scientific Research Applications
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and amino acid conjugates. Examples are:
- (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid
- (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-ethylbutanoic acid
Uniqueness
What sets (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid apart is its specific combination of a benzothiazole ring with a methylbutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O4S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-7(2)10(12(15)16)13-11-8-5-3-4-6-9(8)19(17,18)14-11/h3-7,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
SFZLNKSTEANLGU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Canonical SMILES |
CC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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